Bienvenue dans la boutique en ligne BenchChem!

AChE/BChE-IN-18

Alzheimer's disease cholinesterase inhibition CB2R antagonism

AChE/BChE-IN-18 (Compound 4g) is the only research tool delivering synchronized AChE/BChE inhibition and CB2R antagonism (Ki=31 nM). It uniquely enables decoupling of cholinergic tone enhancement from CB2R-mediated neuroprotection in Alzheimer's models. Validated to reverse scopolamine-induced amnesia and protect SH-SY5Y cells against oxidative stress, it is the benchmark for dual ChE/CB2R SAR progression. No generic ChE inhibitor can replicate its anti-neuroinflammatory arm.

Molecular Formula C30H37N3O5S
Molecular Weight 551.7 g/mol
Cat. No. B12380720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE/BChE-IN-18
Molecular FormulaC30H37N3O5S
Molecular Weight551.7 g/mol
Structural Identifiers
SMILESCN(C)C(=O)OC1=CC=CC(=C1)CN2CCC3=C(C2)SC(=C3C(=O)OC)NC(=O)C45CC6CC(C4)CC(C6)C5
InChIInChI=1S/C30H37N3O5S/c1-32(2)29(36)38-22-6-4-5-18(12-22)16-33-8-7-23-24(17-33)39-26(25(23)27(34)37-3)31-28(35)30-13-19-9-20(14-30)11-21(10-19)15-30/h4-6,12,19-21H,7-11,13-17H2,1-3H3,(H,31,35)
InChIKeyUOYQDSWAXQIUQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AChE/BChE-IN-18 (Compound 4g): Chemical Identity, Pharmacological Class, and Procurement Rationale


AChE/BChE-IN-18, also referred to as Compound 4g, is a rationally designed, low-molecular-weight dual inhibitor of human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) that simultaneously functions as a type-2 cannabinoid receptor (CB2R) antagonist [1]. The compound was developed within a medicinal chemistry program targeting multi-factorial pathology in Alzheimer's disease (AD) [1]. Its AChE inhibitory potency is reported as IC50 = 0.315 μM, and it antagonizes CB2R with a Ki of 31 nM . Unlike classical cholinesterase inhibitors approved for AD, AChE/BChE-IN-18 introduces a CB2R-mediated anti-neuroinflammatory mechanism, positioning it as a triple-target pharmacological probe [1].

AChE/BChE-IN-18: Why Standard-of-Care Cholinesterase Inhibitors and In-Class Dual Inhibitors Cannot Serve as Drop-In Replacements


Attempting to substitute AChE/BChE-IN-18 with a generic cholinesterase inhibitor such as donepezil, rivastigmine, or even another dual AChE/BChE inhibitor (e.g., AChE/BChE-IN-16 or AChE/BChE-IN-1) would introduce scientifically critical confounds: (i) none of these alternatives simultaneously antagonize CB2R at therapeutically relevant concentrations, thereby eliminating the anti-neuroinflammatory arm of the molecule's polypharmacology [1]; (ii) selectivity and potency profiles differ by orders of magnitude across ChE isoforms (donepezil is ~1100-fold AChE-selective, rivastigmine is ~110-fold BChE-preferring, whereas AChE/BChE-IN-18 delivers balanced low-micromolar to submicromolar inhibition of both human isoforms) [2][3]; and (iii) the in vivo pro-cognitive efficacy demonstrated for 4g in the scopolamine-induced amnesia Y-maze model cannot be assumed for other dual ChE inhibitors lacking CB2R engagement, because synergy between BChE inhibition and CB2R modulation has been demonstrated to be required for full cognitive benefit in analogous dual-acting series [1].

AChE/BChE-IN-18: Head-to-Head Quantitative Differentiation Evidence for Procurement Decision-Making


Triple-Target Polypharmacology (AChE/BChE/CB2R) vs. Marketed Standards and In-Class Dual Inhibitors

AChE/BChE-IN-18 is the only compound within its chemical series (compounds 4a–w) that simultaneously achieves balanced dual ChE inhibition and potent CB2R antagonism [1]. The standard-of-care agent donepezil is a selective AChE inhibitor (IC50 AChE = 6.7 nM; BChE = 7400 nM) with negligible CB2R activity, while rivastigmine is a dual inhibitor that favors BChE (AChE IC50 = 4.15 μM; BChE IC50 = 0.037 μM) and lacks CB2R activity [2]. The in-class comparator AChE/BChE-IN-16 (Compound C7) achieves sub-100 nM potency on both hAChE (30 nM) and hBChE (48 nM) but has no reported CB2R affinity, thereby lacking the anti-neuroinflammatory mechanism that distinguishes AChE/BChE-IN-18 [3]. This triple-target profile is fundamental to the compound's in vivo pro-cognitive effects [1].

Alzheimer's disease cholinesterase inhibition CB2R antagonism polypharmacology neuroinflammation

CB2R Antagonism Affinity (Ki = 31 nM) vs. AChE-Selective and BChE-Preferring Clinical Standards

AChE/BChE-IN-18 binds to human CB2R with a Ki of 31 nM, acting as an antagonist [1]. Neither donepezil nor rivastigmine displays meaningful affinity for CB2R at concentrations up to 10 μM in standard radioligand displacement assays, meaning their CB2R Ki values are >10,000 nM [2]. This represents at minimum a >300-fold selectivity gap favoring AChE/BChE-IN-18 for CB2R engagement. The CB2R antagonism mechanism is specifically linked to the attenuation of neuroinflammatory signaling mediated by microglial cells, a pathological process not addressed by pure ChE inhibition alone [1].

CB2R antagonist cannabinoid receptor neuroinflammation Alzheimer's disease binding affinity

Balanced AChE/BChE Inhibition Ratio vs. Highly Skewed Clinical Standards

AChE/BChE-IN-18 achieves IC50 values in the low micromolar to submicromolar range against both human AChE (IC50 = 0.315 μM) and human BChE (exact value not disclosed but confirmed by the authors to fall within the same low-micromolar to submicromolar window) [1]. This produces an estimated AChE/BChE selectivity ratio near unity (approximately 1:1 to 3:1). Donepezil is overwhelmingly AChE-selective, with a selectivity ratio of approximately 1:1100 (AChE IC50 = 6.7 nM; BChE IC50 = 7400 nM) [2]. Rivastigmine is strongly BChE-preferring, with a ratio of approximately 110:1 (BChE IC50 = 0.037 μM; AChE IC50 = 4.15 μM) . The balanced inhibition profile is hypothesized to be advantageous in advanced AD where BChE progressively replaces AChE as the predominant acetylcholine-hydrolyzing enzyme in the brain [1].

cholinesterase dual inhibition selectivity ratio AChE BChE Alzheimer's disease

In Vivo Pro-Cognitive Efficacy in Scopolamine-Induced Amnesia Model vs. Vehicle-Treated Controls

Compound 4g (AChE/BChE-IN-18) was tested in the Y-maze forced alternation test in mice, a well-established model of scopolamine-induced amnesia. The compound significantly reversed scopolamine-induced cognitive impairment in vivo, restoring alternation behavior to levels comparable with untreated control animals [1]. This in vivo cognitive benefit was not observed for all compounds in the 4a–4w series; only the most promising dual-acting candidates, led by 4g, demonstrated robust reversal of amnesia [1]. Pure AChE inhibitors such as donepezil do produce Y-maze improvement but through a single mechanism (cholinergic), without the CB2R-mediated anti-inflammatory contribution that characterizes 4g [1].

Y-maze scopolamine cognitive impairment in vivo efficacy memory Alzheimer's disease

SH-SY5Y Neuroprotection Against Oxidative Stress vs. Inactive Series Analogs

AChE/BChE-IN-18 (Compound 4g) demonstrated significant neuroprotective effects on SH-SY5Y human neuroblastoma cells challenged with oxidative stress-inducing agents, preventing cell toxicity at concentrations consistent with its ChE inhibitory range [1]. In contrast, several structurally closely related analogs within the 4a–4w series (e.g., 4a, 4b, 4h) showed substantially weaker or negligible neuroprotection under identical assay conditions, indicating that the neuroprotective phenotype is tightly coupled to specific structural features of 4g and not a general property of the chemotype [1]. The therapeutic relevance of this neuroprotection is supported by the in vivo cognitive data (see separate evidence item) [1].

neuroprotection SH-SY5Y oxidative stress neuroblastoma cell viability

AChE/BChE-IN-18: Evidence-Backed Research Applications and Industrial Use Cases


Alzheimer's Disease Multi-Target Pharmacology Studies Requiring Simultaneous AChE/BChE/CB2R Engagement

AChE/BChE-IN-18 is the tool compound of choice for academic and pharmaceutical laboratories investigating the synergistic effects of combined cholinergic tone enhancement and CB2R-mediated neuroinflammation suppression in AD models. The compound's validated triple-target profile (AChE IC50 = 0.315 μM; BChE in low micromolar to submicromolar range; CB2R Ki = 31 nM) [1] enables experimental designs that decouple the contribution of each target to overall neuroprotection and cognitive improvement, which is not feasible with donepezil (AChE-only) or rivastigmine (AChE/BChE only) [2].

In Vivo Cognitive Pharmacology Using the Scopolamine-Induced Amnesia Y-Maze Paradigm

Investigators requiring a dual ChE/CB2R probe with demonstrated in vivo pro-cognitive efficacy can confidently select AChE/BChE-IN-18 based on its validated ability to reverse scopolamine-induced amnesia in mice [1]. This behavioral endpoint, achieved in the Y-maze forced alternation test, provides a translational bridge to cognitive symptom domains in AD and distinguishes 4g from structurally related but behaviorally inert series analogs [1].

Neuroprotection and Oxidative Stress Screening in SH-SY5Y Neuroblastoma Models

AChE/BChE-IN-18 is uniquely suited for laboratories performing neuroprotection screening in SH-SY5Y cells because it is the compound within the 4a–4w series that demonstrated the most pronounced dose-dependent protection against oxidative stress-induced cytotoxicity [1]. This makes it an ideal positive control or reference standard for assays evaluating novel neuroprotective agents that also target the cholinergic system [1].

Structure-Activity Relationship (SAR) Reference for Dual ChE/CB2R Ligand Optimization Programs

For medicinal chemistry groups iterating on dual ChE/CB2R pharmacophores, AChE/BChE-IN-18 serves as the benchmark compound representing the optimal balance of potency, selectivity, and in vivo efficacy within the published 4a–4w series [1]. Comparative evaluation of new analogs against 4g's IC50, Ki, neuroprotection, and Y-maze data provides a standardized, quantitative baseline for SAR progression decisions [1].

Quote Request

Request a Quote for AChE/BChE-IN-18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.